7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13741243
InChI: InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13)
SMILES: CC1=CC(=CC2=C1CCNC2=O)Br
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC13741243

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one -

Specification

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name 7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13)
Standard InChI Key HJBLBMPEZZDWHA-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1CCNC2=O)Br
Canonical SMILES CC1=CC(=CC2=C1CCNC2=O)Br

Introduction

PropertyValueSource Analogy
Molecular Weight256.10 g/mol
Density~1.5 g/cm³
Boiling Point~460–470°C
LogP (Partition Coefficient)~2.4 (estimated)

The bromine atom enhances electrophilic substitution potential, while the methyl group may stabilize the molecule against oxidative degradation .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of brominated isoquinolinones typically involves electrophilic aromatic bromination. For example, 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one undergoes bromination using NN-bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C, yielding 75% of the brominated product . Adapting this method, 7-bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one could be synthesized via:

  • Methylation of a precursor at position 5 using methylating agents (e.g., methyl iodide).

  • Bromination at position 7 using NBS or molecular bromine under acidic conditions .

Critical Reaction Parameters:

  • Temperature: 50–70°C to balance reaction rate and side-product formation .

  • Solvent: Concentrated sulfuric acid or acetic acid for protonation and solubility .

  • Stoichiometry: 1.5 equivalents of NBS for complete substitution .

Industrial-Scale Production

Large-scale synthesis would require:

  • Continuous flow reactors to optimize heat transfer and mixing .

  • Purification via recrystallization (ethyl acetate/petroleum ether mixtures) .

Physicochemical and Spectroscopic Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C, consistent with analogs .

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Spectroscopic Data (Inferred)

  • IR Spectroscopy: Strong carbonyl stretch at ~1680 cm⁻¹; C–Br stretch at ~560 cm⁻¹ .

  • NMR:

    • 1H^1H: Methyl singlet at δ 2.3 ppm; aromatic protons as multiplets (δ 6.8–7.5 ppm) .

    • 13C^{13}C: Carbonyl carbon at δ 195 ppm; brominated aromatic carbon at δ 125 ppm .

Industrial and Research Applications

Chemical Intermediate

  • Pharmaceuticals: Key precursor for kinase inhibitors and antipsychotics .

  • Agrochemicals: Functionalized isoquinolinones are explored as herbicides .

Material Science

  • Coordination Chemistry: Bromine atoms facilitate ligand design for transition-metal complexes .

Future Directions

  • Synthetic Optimization: Develop catalytic bromination methods to reduce waste .

  • Biological Screening: Prioritize in vitro assays against kinase targets and microbial pathogens .

  • ADME Studies: Evaluate pharmacokinetics in preclinical models to assess therapeutic potential .

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